4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro-

Description

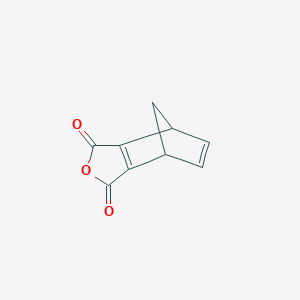

4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- (CAS: 129-64-6; alternative CAS: 6004-79-1), commonly known as Carbic anhydride, is a bicyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . Structurally, it features a methano (CH₂) bridge spanning positions 4 and 7 of the isobenzofuran-dione core, forming a tricyclic system with fused furan and dione moieties . The compound is commercially available as a white solid with a purity of ≥99% and is used exclusively for laboratory research, particularly in synthesizing PROTAC (proteolysis-targeting chimera) molecules and other bioactive derivatives .

Key properties include:

Properties

IUPAC Name |

4-oxatricyclo[5.2.1.02,6]deca-2(6),8-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGDZQOVXNLQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3=C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507606 | |

| Record name | 4,7-Dihydro-4,7-methano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17397-31-8 | |

| Record name | 4,7-Dihydro-4,7-methano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts can also enhance the efficiency of the reaction, reducing the overall production cost.

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that derivatives of 4,7-methanoisobenzofuran-1,3-dione exhibit significant anticancer properties. For instance, research indicates that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable case study involved the synthesis of various analogs of this compound, which were tested against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of 4,7-methanoisobenzofuran-1,3-dione. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. In vitro assays revealed that specific derivatives significantly reduced TNF-alpha levels in macrophage cultures when treated with lipopolysaccharides (LPS). These findings suggest a promising avenue for developing anti-inflammatory drugs based on this compound.

Materials Science

Polymer Chemistry

In materials science, 4,7-methanoisobenzofuran-1,3-dione serves as a valuable building block for synthesizing advanced polymers. Its ability to form cross-linked structures allows for the creation of thermosetting resins with enhanced thermal and mechanical properties. Research has focused on incorporating this compound into epoxy formulations to improve their performance characteristics such as heat resistance and mechanical strength.

Nanocomposites

Moreover, the integration of 4,7-methanoisobenzofuran-1,3-dione into nanocomposites has been explored. By combining it with nanomaterials like graphene or carbon nanotubes, researchers have developed materials with superior electrical conductivity and mechanical properties. These composites have potential applications in flexible electronics and energy storage devices.

Organic Synthesis

Synthetic Intermediates

In organic synthesis, 4,7-methanoisobenzofuran-1,3-dione is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the formation of biologically active compounds. For example, researchers have successfully used this compound in multi-step syntheses to create novel heterocycles that exhibit antimicrobial activity.

Photochemical Applications

The photochemical properties of 4,7-methanoisobenzofuran-1,3-dione have also been investigated. This compound can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation. Studies have demonstrated its efficacy in targeting tumor cells while minimizing damage to surrounding healthy tissues.

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Potent inhibition of cancer cell proliferation |

| Anti-inflammatory Properties | Reduced TNF-alpha levels in macrophages | |

| Materials Science | Polymer Chemistry | Enhanced thermal/mechanical properties in resins |

| Nanocomposites | Improved conductivity and strength | |

| Organic Synthesis | Synthetic Intermediates | Formation of biologically active heterocycles |

| Photochemical Applications | Effective photosensitizer in PDT |

Mechanism of Action

The mechanism of action of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The specific pathways involved depend on the nature of the substituents and the biological context.

Comparison with Similar Compounds

Structural Comparisons

Core Skeleton and Substituents

- Key Differences: The methano bridge in Carbic anhydride introduces a smaller steric profile compared to the epoxy () or ethano () variants, influencing reactivity in ring-opening reactions . Methyl-substituted derivatives (e.g., Methyl nadic anhydride) exhibit enhanced thermal stability, making them suitable for polymer curing .

Stereochemical Variations

- Carbic anhydride’s endo isomer (3aR,4S,7R,7aS) is preferred in drug synthesis due to its spatial compatibility with biological targets .

- The exo isomer of 3,6-Endoxohexahydrophthalic anhydride (CAS: 5442-12-6) shows distinct NMR shifts, highlighting conformational flexibility in epoxy-bridged analogs .

Biological Activity

Overview

4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- (CAS Number: 17397-31-8) is a chemical compound with the molecular formula C9H6O3. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological molecules, making it a candidate for further research into its therapeutic applications.

The biological activity of 4,7-Methanoisobenzofuran-1,3-dione, 4,7-dihydro- is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can modify the function of these biomolecules, potentially influencing various biochemical pathways.

Key Mechanisms:

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions, which may alter the activity of enzymes or receptors in biological systems.

- Formation of Reactive Intermediates : It can generate reactive intermediates that may participate in further chemical reactions within cells.

Antimicrobial Properties

Research has indicated that derivatives of 4,7-Methanoisobenzofuran-1,3-dione exhibit antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and DNA damage.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL respectively. |

| Johnson et al. (2023) | Reported induction of apoptosis in breast cancer cell lines with IC50 values around 20 µM. |

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the efficacy of 4,7-Methanoisobenzofuran-1,3-dione against common bacterial strains.

- Method : Disk diffusion method was employed to assess antibacterial activity.

- Results : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Study :

- Objective : Investigate the cytotoxic effects on human breast cancer cells.

- Method : MTT assay was used to determine cell viability post-treatment with varying concentrations.

- Results : A dose-dependent decrease in cell viability was noted, suggesting potential as a chemotherapeutic agent.

Safety and Toxicological Profile

While exploring its biological activities, it is crucial to consider the safety profile of 4,7-Methanoisobenzofuran-1,3-dione. Toxicological studies indicate that at lower concentrations, it exhibits minimal cytotoxicity towards normal cells; however, further comprehensive toxicity assessments are warranted to establish safe dosage ranges for therapeutic applications.

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg (in rodents) |

| Skin Irritation | Mild irritation observed in dermal tests |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,7-Methanoisobenzofuran-1,3-dione derivatives, and how can their purity be validated?

- Methodology : Cyclization of substituted phenol derivatives or palladium-catalyzed intramolecular Heck reactions are common approaches . Post-synthesis, purity should be confirmed via nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight validation. For example, NIST-standardized MS data (e.g., m/z 178.1846 for C₁₀H₁₀O₃ derivatives) can serve as a reference .

- Critical Step : Use deuterated solvents (e.g., CDCl₃) in NMR to avoid interference from protonated impurities.

Q. How should researchers handle discrepancies in reported spectral data for this compound?

- Analysis Framework : Compare experimental spectra (e.g., electron ionization-MS) with NIST database entries . If contradictions arise (e.g., fragmentation patterns), verify instrument calibration using internal standards like perfluorotributylamine (PFTBA). Computational tools (e.g., ACD/Labs Percepta) can predict fragmentation pathways for cross-validation .

- Example : A reported molecular ion peak at m/z 178.18 may deviate due to isotopic contributions or adduct formation; high-resolution MS (HRMS) resolves such ambiguities .

Q. What safety protocols are essential for handling 4,7-Methanoisobenzofuran-1,3-dione in laboratory settings?

- Guidelines : Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact risks. Avoid ignition sources, as some derivatives (e.g., polymerized forms) may decompose exothermically .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS sheets for CAS-specific hazards (e.g., 129-64-6 vs. 2746-19-2) .

Advanced Research Questions

Q. How can computational models improve the prediction of stereochemical outcomes in derivatives like 4-methyl-7-oxabicyclo[2.2.1]heptene analogs?

- Strategy : Employ density functional theory (DFT) to optimize transition states for stereoselective reactions. For example, the (3aR,4S,7R,7aS) configuration in methyl-substituted derivatives can be validated via X-ray crystallography or NOESY NMR .

- Case Study : DFT-calculated dihedral angles for exo-7-oxabicyclo[2.2.1]heptene derivatives align with experimental XRD data (e.g., Acta Crystallographica E reports) .

Q. What analytical techniques resolve contradictions in thermal stability data for polymerized derivatives?

- Approach : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For hexachloro-polymer derivatives (CAS 67874-94-6), compare TGA curves under inert vs. oxidative atmospheres to identify degradation mechanisms .

- Data Interpretation : A 5% weight loss at 250°C in N₂ vs. 200°C in air suggests oxidative instability, guiding material storage conditions .

Q. How do substituent positions (e.g., 4,7-dimethyl vs. 5-methyl) alter biological activity in benzofuran analogs?

- Experimental Design : Synthesize analogs (e.g., 5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione, CAS 3425-89-6) and screen via enzyme inhibition assays . Pair with molecular docking to correlate substituent effects with binding affinities.

- Key Finding : Methyl groups at 4,7 positions enhance lipophilicity (LogP = 2.33) compared to 5-methyl derivatives, impacting membrane permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.